1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC13727626
Molecular Formula: C11H12BrF3O2
Molecular Weight: 313.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrF3O2 |
|---|---|
| Molecular Weight | 313.11 g/mol |
| IUPAC Name | 1-bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C11H12BrF3O2/c1-16-5-2-6-17-8-3-4-10(12)9(7-8)11(13,14)15/h3-4,7H,2,5-6H2,1H3 |
| Standard InChI Key | MQTOHZHWFSHFBG-UHFFFAOYSA-N |
| SMILES | COCCCOC1=CC(=C(C=C1)Br)C(F)(F)F |
| Canonical SMILES | COCCCOC1=CC(=C(C=C1)Br)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 1-bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene, reflects its substitution pattern on the benzene ring: a bromine atom at position 1, a trifluoromethyl group at position 2, and a 3-methoxypropoxy chain at position 4. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrF₃O₂ |
| Molecular Weight | 313.11 g/mol |
| SMILES | COCCCOC1=CC(=C(C=C1)Br)C(F)(F)F |
| InChI Key | MQTOHZHWFSHFBG-UHFFFAOYSA-N |
The trifluoromethyl group contributes electron-withdrawing effects, while the methoxypropoxy side chain enhances solubility in polar solvents . Bromine’s presence enables further functionalization via cross-coupling reactions, a feature critical in medicinal chemistry.
Synthesis and Preparation
Stepwise Reaction Pathways
The synthesis involves three primary steps:
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Trifluoromethylation: The Ruppert-Prakash reaction introduces the -CF₃ group to a bromobenzene precursor using trimethyl(trifluoromethyl)silane (TMSCF₃) under catalytic conditions .
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Bromination: Electrophilic aromatic substitution with Br₂ in the presence of FeBr₃ selectively brominates the para position relative to the -CF₃ group.
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Etherification: Williamson synthesis couples 3-methoxypropanol with the brominated intermediate using a base like K₂CO₃ to form the methoxypropoxy side chain.
A patent (CN101450891B) describes a similar protocol for 2-fluoro-4-bromotrifluoromethoxybenzene, optimizing bromination using CuBr and HBr at 50–90°C . Adjusting stoichiometric ratios (e.g., 1:0.25 CuBr:HBr) improves yields to >90% .
Reaction Conditions and Yield Optimization
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Catalysts: CuBr enhances regioselectivity during bromination .
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Solvents: Polar aprotic solvents (e.g., DMF) favor etherification.
Physicochemical Properties
Solubility and Stability
The compound is soluble in organic solvents like dichloromethane and THF but exhibits limited aqueous solubility (<0.1 mg/mL). The trifluoromethyl group increases thermal stability, with decomposition observed above 210°C .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.64 (d, J = 8.6 Hz, 2H, Ar-H), 7.50 (d, J = 8.6 Hz, 2H, Ar-H), 4.20 (t, 2H, OCH₂), 3.55 (t, 2H, CH₂O), 3.40 (s, 3H, OCH₃) .
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GC-MS: m/z 313 (M⁺), 234 (M⁺-Br).
Applications in Pharmaceuticals and Materials Science
Drug Discovery
The compound serves as an intermediate in synthesizing kinase inhibitors and antiviral agents. Its bromine atom allows Suzuki-Miyaura couplings to introduce pharmacophores, while the -CF₃ group improves metabolic stability .
Advanced Materials
In polymer chemistry, the methoxypropoxy chain enhances flexibility in polyethers, making them suitable for coatings and membranes. Fluorinated aromatics are also used in liquid crystals for display technologies .
Future Perspectives
Research is exploring photocatalytic trifluoromethylation to streamline synthesis . Additionally, derivatization via C–H activation could bypass multi-step routes, enabling scalable production for drug development.
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